molecular formula C30H32Cl3N3O4 B15129948 R-411 (free base)

R-411 (free base)

Cat. No.: B15129948
M. Wt: 604.9 g/mol
InChI Key: VZVNFRFMDNFPOM-UHFFFAOYSA-N
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Description

Its molecular formula is C₃₀H₃₂Cl₃N₃O₄ (MW: 604.95 g/mol), and it exhibits oral bioavailability, rapidly converting to its active metabolite RO-0270608 after administration . Preclinical studies demonstrated its ability to inhibit eosinophil migration and T-cell activation, key mechanisms in inflammatory airway diseases . However, clinical development for asthma was halted due to regulatory uncertainties, though it remains a research tool for integrin-mediated pathways .

Properties

IUPAC Name

2-(diethylamino)ethyl 2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNFRFMDNFPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870255
Record name 2-(Diethylamino)ethyl N-(2-chloro-6-methylbenzoyl)-4-(2,6-dichlorobenzamido)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Valategrast contains a common l-phenylalanine-N-aroyl motif where the carboxylic acid is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS) . The synthetic route involves the preparation of this motif and its subsequent incorporation into the final compound structure.

Industrial Production Methods

The industrial production of Valategrast involves the synthesis of the l-phenylalanine-N-aroyl motif followed by its integration into the final compound. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Valategrast undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Valategrast, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Valategrast has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies related to integrin antagonists and their potential therapeutic applications.

    Biology: Valategrast is used to investigate the role of integrins in various biological processes and diseases.

    Medicine: The compound has shown potential for the treatment of COPD and asthma, making it a valuable tool in medical research.

    Industry: Valategrast is used in the development of new therapeutic agents targeting integrins

Mechanism of Action

Valategrast exerts its effects by binding to integrin α4β1 (VLA-4) and α4β7, inhibiting their activity. The compound contains a common l-phenylalanine-N-aroyl motif, where the carboxylic acid is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS). This binding prevents the integrins from interacting with their natural ligands, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with R-411 (free base), targeting integrins or related inflammatory pathways:

Valategrast Hydrochloride (R-411)

  • Structure : Hydrochloride salt of R-411 (free base), enhancing solubility for formulation .
  • Mechanism : Identical dual α4β1/α4β7 antagonism .
  • Pharmacokinetics :
    • Oral administration achieves peak plasma concentration (Cₘₐₓ) of 1.2 µg/mL within 2 hours (Tₘₐₓ) .
    • Half-life (T₁/₂) of 12–15 hours supports once-daily dosing .
  • Safety : Well-tolerated in Phase I trials but discontinued for asthma due to regulatory challenges .
  • Key Difference : Salt form improves bioavailability compared to the free base .

Sibrafiban (RO 48-3657)

  • Structure: Non-peptide prodrug targeting glycoprotein IIb/IIIa (integrin αIIbβ3) .
  • Mechanism: Inhibits platelet aggregation by blocking fibrinogen binding .
  • Pharmacokinetics :
    • Orally active with rapid conversion to active metabolite .
    • Shorter T₁/₂ (~6 hours) necessitates twice-daily dosing in clinical trials .
  • Key Difference : Targets a distinct integrin (αIIbβ3) with antiplatelet rather than anti-inflammatory effects .

Volociximab (M200)

  • Structure: Chimeric IgG4 monoclonal antibody targeting integrin α5β1 .
  • Mechanism : Blocks fibronectin binding, inhibiting angiogenesis and tumor growth .
  • Pharmacokinetics: Intravenous administration with T₁/₂ of 7–10 days . Limited oral bioavailability due to protein structure .
  • Clinical Use: Evaluated in cancer trials (e.g., renal cell carcinoma) but faced efficacy challenges .
  • Key Difference : Large-molecule biologic vs. small-molecule R-411; distinct target (α5β1) and therapeutic scope .

Comparative Data Table

Parameter R-411 (Free Base) Valategrast HCl Sibrafiban Volociximab
Target Integrins α4β1, α4β7 α4β1, α4β7 αIIbβ3 α5β1
Molecular Class Small molecule Small molecule (salt) Small molecule (prodrug) Monoclonal antibody
Bioavailability Moderate (oral) High (oral) Moderate (oral) None (IV only)
Half-Life (T₁/₂) 12–15 hours 12–15 hours ~6 hours 7–10 days
Clinical Indication COPD/asthma (research) Discontinued Thrombosis Cancer (discontinued)
Key Safety Risk Aquatic toxicity Regulatory hurdles Bleeding Infusion reactions

Research Findings and Implications

  • R-411 (Free Base) vs. Sibrafiban : While both are oral small molecules, R-411’s anti-inflammatory action contrasts with Sibrafiban’s antiplatelet effects. This highlights integrins' diverse roles in disease pathways .
  • R-411 vs. Volociximab: The contrast between small molecules and biologics underscores the trade-offs in drug design: R-411 offers convenience of oral dosing but lacks the specificity of monoclonal antibodies .
  • Regulatory Challenges : Both R-411 and Volociximab faced discontinuation despite mechanistic promise, emphasizing the importance of early regulatory alignment .

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